Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid

Description

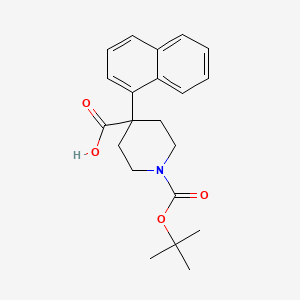

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid (CAS 1198287-04-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-1-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₂₁H₂₅NO₄, with a molecular weight of 355.43 g/mol . The Boc group enhances stability during synthetic processes, while the naphthalen-1-yl moiety contributes to π-π stacking interactions, making it valuable in medicinal chemistry and drug development . This compound is frequently utilized as an intermediate in synthesizing bioactive molecules, including receptor modulators and enzyme inhibitors .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-11-21(12-14-22,18(23)24)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMTYCCYJDVUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Naphthalene Group: The naphthalene group can be introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the piperidine ring.

Protection of the Nitrogen Atom: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the naphthalene ring or the piperidine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the naphthalene ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or piperidine rings.

Scientific Research Applications

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 355.43 . It is widely utilized in various research fields due to its versatile properties .

Applications

This compound is used across pharmaceutical development, organic synthesis, material science, biochemical research, and drug delivery systems .

Pharmaceutical Development

- It serves as a key intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory drugs .

Organic Synthesis

- It is employed in constructing complex organic molecules, enabling the creation of new compounds with specific biological activities .

Material Science

- It can be incorporated into polymers to enhance thermal stability and mechanical strength, making it valuable in producing advanced materials .

Biochemical Research

- Researchers use it to study receptor interactions and enzyme activities, aiding in understanding biological processes and disease mechanisms . Piperidine derivatives, including those derived from 4-piperidine carboxylic acid, exhibit neuroprotective activity .

Drug Delivery Systems

- Its unique structure allows for designing innovative drug delivery systems, improving the efficacy and targeting of therapeutic agents in clinical applications .

Use as a Building Block in Cancer and Alzheimer's Disease Therapies

Piperidine derivatives are being explored for cancer and Alzheimer's disease therapies . The "escape from flatland" approach, which favors saturated, three-dimensional structures for better protein-binding site interactions, has seen the use of spirocyclic piperidine derivatives as anticancer agents . Piperidine moieties have been incorporated to improve brain exposure and offer antioxidant and metal chelating properties, showing promise in Alzheimer's disease treatment .

Additional Information

- Safety and Handling: Safety Data Sheets (SDS) provide comprehensive information on the safe handling, storage, and disposal of this product .

- Product Specifications: Product Specifications (PS) offer a detailed breakdown of the product's properties, including chemical composition, physical state, purity, and storage requirements .

- Certificates of Analysis: Certificates of Analysis (COA) can be found by entering the product's lot number .

- Certificates of Origin: Certificates of Origin (COO) confirm the manufacturing country and detail the materials and components used .

Mechanism of Action

The mechanism of action of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The naphthalene ring and piperidine moiety play crucial roles in binding to the target molecules, while the Boc group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic Acid

The naphthalen-2-yl isomer (CAS 167262-89-7) shares the same molecular formula and weight as the naphthalen-1-yl derivative but differs in the position of the naphthyl group. The 2-substituted isomer exhibits distinct steric and electronic properties due to reduced steric hindrance, which enhances π-π interactions with planar aromatic systems in biological targets . For example, in nicotinic receptor studies, positional isomerism significantly influences binding affinity and selectivity .

Protecting Group Variants: Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic Acid

Replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group alters the compound’s stability and deprotection conditions. Fmoc derivatives are more labile under basic conditions, making them preferable in solid-phase peptide synthesis. In studies targeting the Ascaris suum nicotinic receptor (ACR-16), Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid demonstrated potent negative allosteric modulation, highlighting the role of the protecting group in pharmacological activity .

Substituent Variations: Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic Acid

The chlorophenyl derivative exhibits higher solubility in polar solvents but diminished π-π stacking capacity, which may limit its utility in targeting aromatic-rich binding pockets .

Functional Group Modifications: 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

This derivative (CAS 49760879) replaces the Boc group with an ethoxycarbonyl moiety, resulting in a lower molecular weight (215.22 g/mol) and altered reactivity. The ethoxycarbonyl group is less stable under acidic conditions, making it less suitable for multi-step syntheses requiring robust protecting groups .

Table 1: Key Properties of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic Acid and Analogs

Biological Activity

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is a compound that has garnered significant attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a naphthalene moiety, which enhances its biological activity. The compound's chemical structure can be represented as follows:

Biological Activity

1. Pharmaceutical Applications

This compound is primarily utilized in the development of various pharmaceutical agents, particularly:

- Analgesics : The compound has been shown to interact with pain pathways, suggesting potential use in pain management therapies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by chronic inflammation .

2. Enzyme Interaction Studies

Research indicates that this compound serves as a valuable tool in studying receptor interactions and enzyme activities. For instance, it has been investigated for its role in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial for glycemic control in diabetes management .

3. Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It acts on nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that it may enhance cognitive function by modulating cholinergic signaling pathways .

Table 1: Summary of Biological Activities

Recent Advances

Recent studies have focused on optimizing the structure of Boc-4-(naphthalen-1-yl)-piperidine derivatives to enhance their pharmacological profiles. For example, modifications to the naphthalene moiety have resulted in increased potency against specific targets, demonstrating the importance of structure-activity relationships (SAR) in drug development .

Case Study: DPP-IV Inhibition

A notable study highlighted the effectiveness of Boc-4-(naphthalen-1-yl)-piperidine derivatives as DPP-IV inhibitors. These compounds were evaluated in vitro and showed significant inhibition of DPP-IV activity, which is vital for maintaining insulin levels and managing type 2 diabetes. The results indicated that structural modifications could lead to enhanced efficacy and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.